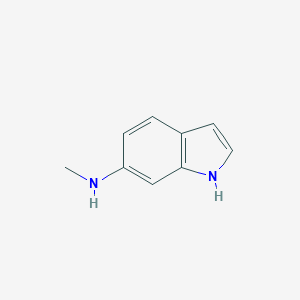

N-methyl-1H-indol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEESXYFZHDVDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of N Methyl 1h Indol 6 Amine Analogs

Mechanistic Pathways of C-H Functionalization at the Benzene (B151609) Core of Indoles

The indole (B1671886) nucleus possesses multiple C–H bonds with varying reactivity. The pyrrole (B145914) ring is inherently more electron-rich and typically reacts first, with functionalization favoring the C3 position, or C2 if C3 is blocked. chim.it Consequently, achieving selective C-H functionalization on the less reactive benzene core (positions C4 to C7) presents a significant synthetic challenge. chim.itmdpi.com

Two primary strategies have emerged to address this challenge:

Directing-Group-Assisted Strategies: A directing group, often installed at the N1 position, coordinates to a metal catalyst, positioning it in proximity to a specific C–H bond on the benzene ring, thereby facilitating its activation. chim.itmdpi.com

Remote C–H Functionalization: These techniques enable the activation of C–H bonds that are not in the immediate vicinity of a directing group, often through elegant catalytic system design. chim.it

Palladium-catalyzed reactions, for instance, often proceed via an electrophilic palladation mechanism. The process can be initiated either by the coordination of the catalyst to the indole, forming an indolyl-palladium(II) complex, or by coordination to a coupling partner like an alkene. beilstein-journals.org For benzene-core functionalization, the mechanism frequently involves the formation of a palladacycle intermediate guided by a directing group. chim.it For example, Rhodium(III)-catalyzed C-H activation can proceed through a five-membered rhodacyclic intermediate when a directing group is present on the indole nitrogen. rsc.org

Influence of N-Methylation on Indole Reactivity and Regioselectivity

The substituent on the indole nitrogen plays a crucial role in determining the molecule's reactivity and the regioselectivity of its functionalization. N-methylation, replacing the N-H proton with a methyl group, has several key effects:

Elimination of N-H Activation: The absence of the acidic N-H proton prevents pathways that initiate via N-H deprotonation or coordination. This is critical in reactions where the N-H group can act as a directing group or participate in side reactions. For instance, some multicomponent reactions require the N-H proton to activate other reagents through hydrogen bonding; in these cases, N-methyl indole fails to produce the desired product. rsc.org

Altered Electronic Properties: The N-methyl group is weakly electron-donating, which can subtly influence the electron density of the indole ring system compared to an N-H or N-acyl-protected indole.

Steric Effects: While minimal, the methyl group can sterically influence the approach of catalysts and reagents, although this effect is less pronounced than that of bulkier N-substituents.

In palladium-catalyzed oxidative Heck reactions, both N-methyl and free N-H indoles are viable substrates, though reactions with N-H indoles can sometimes be less efficient due to undesired oxidation. rsc.org In cross-dehydrogenative coupling (CDC) reactions with β-keto esters, N-methylindole can act as a ligand for the Pd(II) catalyst, assisting in the dehydrogenation cycle. acs.org The use of N-methylated substrates can also rule out certain mechanistic pathways, as demonstrated in control studies for C-2 amidation, where the reaction proceeded even without the N-H proton, excluding a Catellani-type mechanism that requires N-H activation. core.ac.uk

Cross-Dehydrogenative Coupling (CDC) Reactions for Indole Modification

Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical and efficient method for forming C–C and C–X bonds directly from two C–H bonds, avoiding the need for pre-functionalized starting materials. chim.itacs.org This approach is particularly valuable for modifying the indole framework. chim.it

Various catalytic systems, often employing palladium, copper, rhodium, or iron, have been developed for CDC reactions on indoles. chim.itacs.org The reactions can be directed to different positions of the indole ring depending on the catalyst, directing group, and reaction conditions.

C2/C3 Functionalization: Due to the inherent reactivity of the pyrrole core, many CDC reactions occur at the C2 or C3 positions. For example, Pd-catalyzed CDC of N-alkyl indoles with arenes can yield 2-arylated indoles. chim.it Similarly, CDC reactions with β-keto esters typically lead to C3 alkylation. chim.itacs.org

Benzene Core Functionalization (C4-C7): Achieving CDC reactions on the benzene portion of the indole is more challenging but can be accomplished using directing group strategies. chim.it These methods allow for the construction of complex indole derivatives by forming bonds at the less reactive C4, C5, C6, or C7 positions. chim.itmdpi.com

Electrochemical methods also offer a green alternative for CDC reactions, enabling C-C and C-P bond formation without the need for metal catalysts or chemical oxidants. researchgate.net For instance, the electrochemical coupling of N-methylindole with N-aryl-tetrahydroisoquinolines has been reported. researchgate.net

Role of Directing Groups in Controlling Site Selectivity

Directing groups are instrumental in overcoming the intrinsic reactivity patterns of the indole nucleus, enabling precise C–H functionalization at otherwise inaccessible positions, particularly on the benzene core. chim.itmdpi.com These groups are typically installed on the indole nitrogen and function by coordinating to the metal catalyst, delivering it to a specific ortho C–H bond.

The choice of directing group can profoundly influence the site selectivity of the reaction:

C7-Selectivity: Bulky directing groups, such as the N-pivaloyl group, can favor the formation of a six-membered rhodacycle intermediate, leading to C7 functionalization over the sterically less demanding C2 position. chim.it Similarly, a phosphinoyl directing group has been used to achieve C7-palladation. chim.it

C2-Selectivity: Less bulky or electronically different directing groups can favor C2 functionalization. For example, using an N-(2-pyridylmethyl) group on the indole nitrogen directs palladium-catalyzed alkenylation to the C2 position, whereas an N-benzyl group under the same conditions results in C3 functionalization. beilstein-journals.org

C4-Selectivity: Directing groups are not limited to the N1 position. A functional group at C3, such as an aldehyde, can direct a ruthenium catalyst to functionalize the C4 position. mdpi.com

The table below summarizes the effect of different directing groups on the regioselectivity of indole functionalization.

| Directing Group (at N1) | Catalyst System | Primary Site of Functionalization | Reference |

| Pivaloyl (Piv) | Rh(III) | C7 | chim.it |

| Pyrimidyl | Ir(III) | C2 | nih.gov |

| Phosphinoyl | Pd(II) | C7 (or C6 if C4 is blocked) | chim.it |

| 2-Pyridylmethyl | Pd(II) | C2 | beilstein-journals.org |

| Transient Glycine | Pd(II) | C4 | nih.gov |

This strategic use of directing groups allows for a programmable approach to synthesizing specifically substituted indole analogs, which is crucial for developing structure-activity relationships in drug discovery.

Computational Insights into Reaction Transition States and Energetics

Density Functional Theory (DFT) and other computational methods provide invaluable insights into the mechanisms of indole functionalization, helping to rationalize observed selectivities and predict reaction outcomes. sioc-journal.cnresearchgate.net These studies model the geometries and energies of reactants, intermediates, and transition states along a reaction pathway. sioc-journal.cn

Key findings from computational studies on N-methylindole analogs include:

Transition State Analysis: For the regioselective amidation of N-acylindoles, DFT analysis identified the bulkiness of the N-directing group and the electronics of carboxylate additives as key factors controlling C2 versus C7 selectivity. nih.govacs.org By calculating the energy barriers for the different pathways, researchers can understand why one product is favored over another.

Reaction Energetics: In a study of the reaction between N-methylindole and a keto ester catalyzed by indium trifluoride (InF₃), DFT calculations showed that the activation energy for forming the 1,4-adduct was significantly lower (12.52 kcal/mol) than for the 1,2-adduct (25.62 kcal/mol), explaining the experimental preference for the 1,4-adduct. sioc-journal.cn

Radical Additions: Calculations have been used to understand the regioselectivity of radical additions to indoles. For the addition of the trifluoromethyl radical (•CF₃) to N-methylindole, the energy barrier for addition at the C2 position was found to be slightly lower than at the C3 position, consistent with experimental observations of C2 selectivity. escholarship.org

Indolyne Reactions: Computational studies on the nucleophilic addition to indolynes (indole benzynes) have helped explain the observed regioselectivity. For 6,7-indolyne, calculations showed no energetic barrier for nucleophilic attack at C6, whereas attack at C7 had a significant barrier, aligning with the experimental finding of high selectivity for C6 addition. nih.gov

The table below presents calculated energy barriers for different reactions involving indole analogs, illustrating how computational chemistry quantifies reaction feasibility and selectivity.

| Reaction | Substrate | Position | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Addition to Keto Ester | N-Methylindole | 1,4-Adduct | 12.52 | B3LYP/6-31+G(d,p) | sioc-journal.cn |

| Addition to Keto Ester | N-Methylindole | 1,2-Adduct | 25.62 | B3LYP/6-31+G(d,p) | sioc-journal.cn |

| •CF₃ Radical Addition | N-Methylindole | C2 | 4.2 | M06-2X/CC-PVQZ(-g) | escholarship.org |

| •CF₃ Radical Addition | N-Methylindole | C3 | 5.0 | M06-2X/CC-PVQZ(-g) | escholarship.org |

| Nucleophilic Attack | 6,7-Indolyne | C7 | 8.8 | B3LYP/6-31G(d) | nih.gov |

These computational models are powerful tools that, in conjunction with experimental work, deepen the understanding of complex reaction mechanisms and guide the development of new, highly selective synthetic methods.

Advanced Spectroscopic and Structural Elucidation Techniques for N Methyl 1h Indol 6 Amine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like N-methyl-1H-indol-6-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR provides fundamental information for structure determination. Proton (¹H) NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons, while Carbon-13 (¹³C) NMR provides analogous information for the carbon skeleton.

For this compound, the ¹H NMR spectrum displays characteristic signals for the indole (B1671886) ring protons, the N-methyl group, and the amine group protons. One study reports ¹H NMR data in CDCl₃, identifying signals for the N-methyl group at δ 2.86 (singlet, 3H) and aromatic protons between δ 6.40 and 7.87 ppm. nih.gov

While a complete, formally assigned spectrum for this compound is not extensively documented in the reviewed literature, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous structures like 1-methyl-1H-indole and 6-aminoindole. The electron-donating amino (-NH₂) group at the C-6 position is expected to cause an upfield shift (to a lower ppm value) for the protons and carbons on the benzene (B151609) portion of the ring, particularly H-5 and H-7, compared to unsubstituted indole. Conversely, the N-methyl group influences the electronic environment of the pyrrole (B145914) ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.7 | ~33 |

| H-2 / C-2 | ~7.0 | ~128 |

| H-3 / C-3 | ~6.4 | ~101 |

| H-4 / C-4 | ~7.4 | ~122 |

| H-5 / C-5 | ~6.6 | ~110 |

| C-6 | - | ~144 |

| H-7 / C-7 | ~6.8 | ~96 |

| C-3a | - | ~129 |

| C-7a | - | ~138 |

| NH₂ | Broad singlet, variable | - |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure and stereochemistry. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comlongdom.org For this compound, a COSY spectrum would show a critical correlation between H-4 and H-5 on the benzene ring, confirming their adjacency. A correlation would also be expected between the pyrrolic protons H-2 and H-3. The absence of a robust H-2/H-3 cross-peak can sometimes suggest substitution at one of these positions. scienceweb.uz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the table above (e.g., the N-CH₃ proton signal to the N-CH₃ carbon signal, H-2 to C-2, H-4 to C-4, etc.). This is invaluable for assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-4 bonds), which is essential for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. emerypharma.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-methyl protons (H-1') to carbons C-2 and C-7a.

Correlations from the H-7 proton to carbons C-5, C-6, and C-7a.

Correlations from the H-5 proton to carbons C-3a, C-4, and C-7.

Correlations from the H-2 proton to C-3, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov For this compound, a NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the H-7 proton, confirming the N-1 substitution pattern and providing insight into the molecule's preferred conformation. nih.govrsc.org

Isotopic labeling involves the strategic incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H into a molecule to aid in its analysis. rsc.org While specific isotopic labeling studies for this compound were not found in the surveyed literature, the methodology is highly applicable.

For instance, synthesizing the compound with ¹⁵N-labeled precursors would allow for direct detection of nitrogen atoms and the measurement of ¹H-¹⁵N coupling constants. acs.org An ¹H-¹⁵N HMBC experiment could unambiguously confirm the location of the amino group at C-6 and the methylation at N-1 by observing correlations from nearby protons to the specific nitrogen atoms. acs.org Similarly, using precursors like ¹³CO₂ or labeled indole can introduce ¹³C labels at specific positions. rsc.org This approach is powerful for tracing metabolic pathways, studying reaction mechanisms, and simplifying complex spectra for analysis. nih.govopenmedscience.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. libretexts.org This precision allows for the determination of a compound's elemental formula. The molecular formula of this compound is C₉H₁₀N₂.

The calculated monoisotopic mass is 146.0844 Da. In HRMS analysis, the compound is typically ionized to form a protonated molecule, [M+H]⁺. The instrument would detect this ion at an m/z value of 147.0917. The high accuracy of this measurement can distinguish the formula C₉H₁₁N₂⁺ from other combinations of atoms that might have the same nominal mass, thus confirming the molecular formula. rsc.orgrsc.org

In mass spectrometry, particularly under electron ionization (EI), molecules not only ionize but also break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the structure.

For this compound, the following fragmentation pattern would be anticipated:

Molecular Ion (M⁺˙): The intact molecule with one electron removed would appear at m/z = 146.

[M-1]⁺ Ion: A very common and often intense peak for N-methyl indoles involves the loss of a hydrogen radical (H•) to form a highly stable, resonance-stabilized quinolinium-like cation at m/z = 145.

Loss of Acetonitrile (B52724)/HCN: Indole rings characteristically fragment through the loss of HCN (27 Da) or, in this case, potentially CH₃CN (41 Da) from the pyrrole ring, leading to further daughter ions. scirp.orgscirp.orgresearchgate.net For example, the fragment at m/z 145 could lose HCN to yield a fragment at m/z 118.

This pattern, where a molecular ion is observed followed by a strong [M-1]⁺ peak, is highly characteristic of N-alkylated indoles and provides strong evidence for the proposed structure. miamioh.edu

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for assessing its purity.

In LC-MS , the compound is first passed through a high-performance liquid chromatography (HPLC) column, which separates it from impurities and other components based on its polarity. The choice of column (e.g., C18) and mobile phase (typically a mixture of water with an organic solvent like acetonitrile or methanol, often with additives like formic acid) is optimized to achieve good separation. ikm.org.my Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for indole derivatives, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. ikm.org.my For this compound (molecular weight: 146.19 g/mol ), this would correspond to an m/z of 147.09168. uni.lu Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions, which provides a characteristic fragmentation pattern. ikm.org.my

GC-MS is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, sometimes after derivatization to increase its volatility. The compound is introduced into a gas chromatograph, where it travels through a capillary column and is separated based on its boiling point and interactions with the column's stationary phase. derpharmachemica.com The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI fragmentation of the indole ring is well-characterized and would provide a unique mass spectrum for identification. The mass spectrum of the isomeric compound (1H-indol-6-yl)methanamine shows a prominent molecular ion peak at m/z 146 and a second-highest peak at m/z 145, indicating the loss of a hydrogen atom. nih.gov A similar pattern would be expected for this compound, along with fragments corresponding to the loss of methyl or amino groups.

These chromatographic methods are crucial for monitoring the synthesis of this compound, identifying byproducts such as dimethylated species, and quantifying the compound in various matrices.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Monoisotopic Mass | 146.0844 Da uni.lu |

| LC-MS (ESI+) Ion | [M+H]⁺ at m/z 147.09168 uni.lu |

| GC-MS (EI) Fragments | Expected fragments include the molecular ion (m/z 146), [M-1]⁺ (m/z 145), and other ions resulting from the fragmentation of the indole ring and loss of substituents. |

| Purity Assessment | HPLC and GC can determine purity by measuring the area of the main peak relative to impurity peaks. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. openaccesspub.org For this compound, these methods can confirm the presence of the primary amine (-NH₂), the indole ring, and the N-methyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. orgchemboulder.com

N-H Stretching: As a primary amine, it should exhibit two distinct bands in the 3400–3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

Aromatic C-H Stretching: Bands for the aromatic C-H stretching of the indole ring will appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically appears in the 1650–1580 cm⁻¹ region. orgchemboulder.com

C=C Stretching: Aromatic C=C ring stretching vibrations occur in the 1600–1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected to be strong, appearing in the 1335–1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band due to the out-of-plane N-H wagging of the primary amine can be observed between 910 and 665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic indole ring would be particularly prominent in the Raman spectrum. openaccesspub.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| **Primary Amine (-NH₂) ** | Asymmetric & Symmetric N-H Stretch | 3400–3250 (two bands) orgchemboulder.com |

| **Primary Amine (-NH₂) ** | N-H Bend (Scissoring) | 1650–1580 orgchemboulder.com |

| **Primary Amine (-NH₂) ** | N-H Wag | 910–665 (broad) orgchemboulder.com |

| Indole Ring | Aromatic C-H Stretch | ~3100–3000 |

| Indole Ring | Aromatic C=C Stretch | ~1600–1450 |

| N-Methyl Group | Aliphatic C-H Stretch | ~2950–2850 |

| Aromatic C-N | C-N Stretch | 1335–1250 orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to determine the unit cell dimensions, space group, and the electron density distribution within the crystal. esrf.fr From the electron density map, the positions of all non-hydrogen atoms can be determined, providing precise data on bond lengths, bond angles, and torsion angles. researchgate.net

While the specific crystal structure of this compound is not publicly available, analysis of related indole structures allows for prediction of its key structural features. mdpi.com The indole ring itself is planar, and the attached methyl and amine groups will have specific orientations relative to this plane. wikipedia.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for organic molecules) |

| Unit Cell Dimensions | a ≈ 6 Å, b ≈ 8 Å, c ≈ 15 Å, β ≈ 95° (for monoclinic) |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths | C-C (aromatic) ≈ 1.36-1.42 Å, C-N (indole) ≈ 1.37-1.38 Å, C-N (amine) ≈ 1.40 Å |

| Key Bond Angles | Angles within the 5- and 6-membered rings ≈ 107-122° |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. mdpi.com Analysis of the crystal structure reveals these forces, which are critical for understanding the material's physical properties.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom is also a hydrogen bond acceptor. This allows for the formation of robust N-H···N hydrogen bonds, which likely play a dominant role in the crystal packing, potentially forming chains or dimeric motifs. scirp.org

π–π Stacking: The planar, electron-rich indole ring system is prone to π–π stacking interactions with neighboring molecules. These interactions, characterized by inter-planar distances of approximately 3.3–3.8 Å, contribute significantly to the cohesion of the crystal lattice. iucr.org

C-H···π Interactions: The C-H bonds of the methyl group and the indole ring can act as weak hydrogen bond donors, interacting with the π-system of an adjacent indole ring. iucr.org

Co-crystal Structures for Ligand-Target Chemical Interaction Analysis

Co-crystallization is a powerful technique used to understand how a molecule (a ligand) interacts with its biological target, such as a protein or enzyme. By obtaining a single crystal of a target protein in complex with a ligand, X-ray diffraction can reveal the precise binding mode. acs.org

If this compound or a derivative were identified as an inhibitor of an enzyme, co-crystallization would be a key step in its development. For example, a co-crystal structure of an indole-based inhibitor with the enzyme EZH2 has provided critical insights into its mechanism of action. acs.org The analysis of such a co-crystal structure would detail:

The specific amino acid residues in the protein's active site that interact with the ligand.

The geometry of hydrogen bonds between the ligand's functional groups (e.g., the 6-amino group) and the protein.

Hydrophobic interactions between the indole ring and non-polar residues in the binding pocket.

This information is invaluable for structure-based drug design, enabling chemists to rationally modify the ligand to improve its potency, selectivity, and other pharmacological properties. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of N Methyl 1h Indol 6 Amine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-methyl-1H-indol-6-amine. These calculations can predict molecular geometry, electronic distribution, and reactivity, guiding experimental synthesis and application.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in mapping out reaction pathways and understanding selectivity. For instance, DFT calculations can be employed to determine the activation energies for various reactions, such as electrophilic substitution, which is common for indole (B1671886) rings. These calculations can help predict whether a reaction will occur at the C3 position, which is typical for many indole derivatives, or at other positions on the benzene (B151609) or pyrrole (B145914) ring.

Theoretical studies using DFT have been conducted on similar indole systems to understand reaction mechanisms. For example, in the indium-promoted lactonization of (indol-3-yl)-2-oxoacetaldehydes, DFT calculations at the PCM(H2O)-UM06-2X/6-31+G(d,p) level of theory were used to elucidate the reaction pathway. csic.es Such studies can reveal the intricate details of bond formation and cleavage, as well as the role of catalysts and solvents in the reaction. csic.es Research on the hydrothermal hydrodenitrogenation of indole has also utilized DFT to compare the ring-opening barriers on different metal catalysts like Ni and Ru, confirming experimental activity trends. osti.gov These examples highlight the potential of DFT to model the reactivity of this compound in various chemical transformations. csic.esosti.gov

Computational methods are increasingly used to predict spectroscopic properties, which aids in the characterization of newly synthesized compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Ab initio methods like the Gauge-Invariant Atomic Orbital (GIAO) method can calculate nuclear shielding tensors, from which NMR chemical shifts can be derived. modgraph.co.uk

Studies on similar amine compounds have shown that both semi-empirical and ab initio methods can successfully predict 1H NMR chemical shifts with a reasonable degree of accuracy, often with root-mean-square (rms) errors of around 0.1-0.2 ppm. modgraph.co.uk However, it has been noted that predicting the chemical shifts of NH protons can sometimes be less accurate with GIAO calculations. modgraph.co.uk For complex molecules, software that uses additive schemes and knowledge bases of H-atom environments can also provide good predictions of 1H-NMR spectra. bas.bg

For this compound, one would expect the aromatic protons to resonate in the range of δ 6.28–7.89 ppm, similar to analogous indole derivatives. The methyl group attached to the nitrogen would likely show a signal around δ 3.55 ppm. The protons of the methylaminomethyl group in a related compound are predicted to appear near δ 3.0–3.5 ppm.

| Predicted ¹H NMR Chemical Shifts for this compound Analogs | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.28 - 7.89 |

| N-Methyl Protons | ~ 3.55 |

| Methylaminomethyl Protons | 3.0 - 3.5 |

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding how the molecule interacts with other molecules, such as solvents or biological targets.

In Silico Approaches for Reaction Design and Optimization

In silico tools are becoming indispensable for the rational design and optimization of chemical reactions. For the synthesis of this compound and its derivatives, computational approaches can be used to screen potential starting materials, catalysts, and reaction conditions.

Prediction of Chemical Transformation Outcomes

Computational chemistry can be used to predict the likely outcomes of chemical transformations involving this compound. By simulating the reaction under different conditions, it is possible to identify potential side products and understand the factors that control the regioselectivity and stereoselectivity of the reaction.

For example, when considering electrophilic substitution on the indole ring, computational models can predict the relative reactivity of the different positions (e.g., C2, C3, C4, C5, C7) towards a given electrophile. This predictive capability is invaluable for designing reactions that yield the desired isomer with high selectivity. Furthermore, computational tools can be used to explore the reactivity of the amino and N-methyl groups, predicting their behavior in reactions such as acylation, alkylation, and oxidation.

Derivatization Chemistry and Further Functionalization of N Methyl 1h Indol 6 Amine Scaffolds

Modification at the C6-Amine Moiety

The amine group at the C6 position is a primary site for chemical reactions, facilitating the introduction of diverse functional groups that can significantly alter the molecule's biological and chemical characteristics.

The amine functionality of N-methyl-1H-indol-6-amine readily undergoes amidation and sulfonamidation. These reactions are crucial for creating more complex amide and sulfonamide derivatives, which are common motifs in pharmacologically active compounds.

Amidation involves the reaction of the amine with carboxylic acids or their derivatives, such as acyl chlorides, to form an amide bond. For instance, the reaction of an indole (B1671886) amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields a chloroacetamide intermediate. nih.goviosrjournals.org This intermediate can be further functionalized, for example, by nucleophilic substitution of the chlorine atom.

Sulfonamidation is achieved by reacting the amine with sulfonyl chlorides. This reaction has been explored for various indole derivatives, including those with directing groups to control regioselectivity. For example, copper-catalyzed sulfonamidation of N-pyrimidyl indolines has been shown to selectively occur at the C7-position. chemrevlett.com While direct sulfonamidation at the C6-amine of this compound is a feasible transformation, specific literature examples for this exact substrate are less common than for other positions. However, the general principles of C-H bond sulfonamidation using catalysts like rhodium and iridium with sulfonyl azides as the nitrogen source are well-established for the indole scaffold. nih.govthieme-connect.com

These reactions are summarized in the following table:

| Reaction Type | Reagents | Product Type | Catalyst/Conditions |

| Amidation | Carboxylic Acid/Acyl Chloride | Amide | Base (e.g., Triethylamine) |

| Sulfonamidation | Sulfonyl Chloride | Sulfonamide | Base or Metal Catalyst |

Alkylation and acylation of the C6-amine nitrogen are fundamental transformations for introducing alkyl and acyl groups, respectively. These modifications can influence the steric and electronic properties of the molecule.

Alkylation can be performed using alkyl halides. For example, the synthesis of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine involves the methylation of the corresponding primary amine. fishersci.ca

Acylation of the amine can be achieved with acylating agents like acetic anhydride (B1165640) or acyl chlorides. bhu.ac.in This reaction is analogous to amidation but specifically refers to the introduction of an acyl group.

The following table outlines these modifications:

| Reaction Type | Reagent | Functional Group Introduced |

| Alkylation | Alkyl Halide | Alkyl Group |

| Acylation | Acyl Chloride/Anhydride | Acyl Group |

The reaction of primary amines with aldehydes or ketones results in the formation of imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org The C6-amine of this compound can react with various carbonyl compounds to form the corresponding imine derivatives. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. researchgate.net

Imines are valuable synthetic intermediates that can undergo further transformations. A key reaction is their reduction to form secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com For example, an imine formed from this compound can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) to yield a secondary amine. jst.go.jp

A summary of imine formation and subsequent reduction is provided below:

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Imine Formation | Aldehyde/Ketone | Imine |

| 2 | Reduction | NaBH4, NaBH3CN | Secondary Amine |

Applications of N Methyl 1h Indol 6 Amine and Its Derivatives in Advanced Chemical Synthesis

Utilization as Key Intermediates in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. erciyes.edu.tr N-methylindole derivatives, closely related to N-methyl-1H-indol-6-amine, have demonstrated significant utility as key components in such transformations. erciyes.edu.trrsc.org

The N-methylindole core typically acts as the nucleophilic component in these reactions, with the C3 position being the most reactive site for electrophilic attack. mdpi.com In one-pot, three-component syntheses, N-methylindole can react with aromatic aldehydes and various heteroaryl amines under solvent- and catalyst-free conditions to produce a diverse library of gramine-type derivatives in moderate to good yields. erciyes.edu.tr These reactions showcase the ability of the N-methylindole scaffold to facilitate the rapid construction of molecular complexity. erciyes.edu.tr

Another prominent example is the Ugi four-component reaction (U-4CR), which involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rjpbcs.com Research has demonstrated the synthesis of complex dipeptides containing the N-methyl-1H-indole moiety by using N-methyl-1H-indole-2-carboxylic acid as the acid component in Ugi reactions. rjpbcs.combeilstein-journals.org This highlights the adaptability of the indole (B1671886) core, where functional groups at various positions can be leveraged to participate in complex bond-forming cascades. The 6-amino group of this compound provides an additional reactive handle, allowing it to potentially serve as the amine component in Ugi-type reactions, further expanding its synthetic utility. rjpbcs.comnih.gov

Table 1: Example of a Three-Component Reaction Involving N-Methylindole This table summarizes the synthesis of a gramine (B1672134) derivative, illustrating a typical multi-component reaction.

| Reactant 1 (Indole) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Conditions | Product | Yield | Reference |

| N-Methylindole | Benzaldehyde | 5-Benzoyl-4-phenyl-1-amino-1H-pyrimidin-2-one | 80-110 °C, 10-24h, oven | 5-Benzoyl-4-phenyl-1-(N-[1-methyl-1H-indol-3-yl(phenyl)methyl])amino-1H-pyrimidin-2-one | 85% | erciyes.edu.tr |

Construction of Complex Heterocyclic Systems and Molecular Architectures

The this compound framework serves as an excellent starting point for the synthesis of more complex, fused, and appended heterocyclic systems. The inherent reactivity of the indole ring, combined with the functional handle of the 6-amino group, allows for a variety of cyclization strategies.

Derivatives of indole are widely used to construct other heterocyclic rings, such as pyrimidines, pyrazoles, and thiazoles. rsc.orgmdpi.comjapsonline.com For instance, indolyl-pyrimidines have been synthesized by reacting indole-3-carboxaldehyde (B46971) with ethyl cyanoacetate (B8463686) and thiourea. japsonline.com The amino group on the this compound scaffold can be readily converted into other functionalities, such as a diazonium salt for Sandmeyer-type reactions or used as a nucleophile in condensation reactions to build fused ring systems.

In one documented approach, various 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives were synthesized as potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com The synthesis involved a multi-step sequence including a Suzuki reaction between an indole-4-boronic acid pinacol (B44631) ester and a pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com This demonstrates how a functionalized indole, in this case an analog of this compound, can be coupled with other complex heterocycles to create sophisticated molecular architectures. mdpi.com Similarly, spiro[indole-pyrano-thiadiazolo-pyrimidine] derivatives have been efficiently synthesized through one-pot, three-component reactions involving isatins (indole-2,3-diones), malononitrile, and thiadiazolo-pyrimidin-5-one derivatives, showcasing the versatility of the indole core in building spirocyclic systems. tandfonline.com

Role as Precursors for the Synthesis of Diverse Indole Analogs

This compound is a valuable precursor for generating a wide array of indole analogs through functionalization of either the amino group or the indole ring itself. rsc.org The 6-amino group can undergo standard amine reactions, such as acylation, alkylation, and diazotization, to introduce diverse substituents and build more complex side chains. For example, propanamide derivatives have been synthesized from related aminoindoles.

The indole ring itself, being electron-rich, is susceptible to electrophilic substitution. mdpi.com While the C3 position is generally the most nucleophilic, the substitution pattern of the existing ring can direct electrophiles to other positions. Furthermore, the amino group can be used to direct metallation to an ortho position, allowing for regioselective C-H functionalization.

The compound can also be modified through reactions like oxidation of the indole core with reagents such as potassium permanganate (B83412) to form the corresponding indole-6-carboxylic acids. Reductive processes can yield reduced indole derivatives. This diverse reactivity allows chemists to use this compound as a foundational scaffold, systematically modifying its structure to explore chemical space and develop analogs with tailored properties for various applications. researchgate.net

Development of Novel Organocatalysts Incorporating the Indole Core

The indole scaffold has emerged as a "privileged" structure in the design of organocatalysts. mdpi.comscilit.com This is largely due to the hydrogen-bonding capability of the N-H proton on the pyrrole (B145914) ring, which can activate electrophiles and control stereochemistry in asymmetric reactions. mdpi.combeilstein-journals.org While this compound has its indole nitrogen blocked by a methyl group, the N-H proton of the 6-amino group can perform a similar role.

The design of modern organocatalysts often involves combining a recognition site (like a hydrogen-bond donor) with a chiral scaffold to induce enantioselectivity. mdpi.com Research has focused on creating new organic catalysts by incorporating an indole core alongside established chiral moieties, such as diamines, quaternary ammonium (B1175870) salts, or amino-ureas. mdpi.comscilit.com The 6-amino group of this compound provides a convenient attachment point for such chiral auxiliaries. For instance, it could be reacted with a chiral carboxylic acid to form a chiral amide or with a chiral isocyanate to form a chiral urea, creating a bifunctional catalyst.

Control experiments in several studies have underscored the critical role of the indole N-H proton in catalysis. beilstein-journals.orgacs.org When the indole nitrogen is methylated, catalytic activity and enantioselectivity often decrease dramatically. beilstein-journals.orgacs.org This finding highlights the potential significance of the 6-amino group's N-H proton in this compound, which could engage in similar crucial hydrogen-bonding interactions to activate substrates and control the stereochemical outcome of a reaction. mostwiedzy.pl

Table 2: Key Moieties in Indole-Based Organocatalyst Design This table outlines functional groups used in organocatalysts that could be appended to an this compound core.

| Chiral Moiety | Potential Linkage to 6-Amino Group | Catalytic Role | Reference |

| Chiral Diamine | Amide or Amine Linkage | Lewis Base, H-Bonding | mdpi.com |

| Chiral Thiourea | Urea/Thiourea Bond | Brønsted Acid (H-Bond Donor) | mostwiedzy.pl |

| Chiral Squaramide | Amide/Squaramide Bond | Brønsted Acid (H-Bond Donor) | rsc.org |

| Quaternary Ammonium Salt | Alkyl Chain | Phase-Transfer Catalyst | mdpi.comscilit.com |

Integration into Materials Science for Organic Electronics and Optical Applications

The application of indole derivatives in materials science, particularly for organic electronics, is a growing field of research. The indole nucleus is an electron-rich aromatic system, a property that is highly desirable for charge transport in organic semiconductors. Specifically, such electron-rich compounds are often good candidates for p-type (hole-transport) materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While specific studies on this compound for these applications are not widely reported, the fundamental properties of the scaffold are promising. The introduction of an amino group at the 6-position further enhances the electron-donating character of the molecule, which would be expected to lower its ionization potential and facilitate hole injection and transport. The N-methyl group enhances solubility and can influence the solid-state packing of the molecules, a critical factor for efficient charge mobility in thin films.

Derivatives of indole, such as methoxy-activated indoles and bis-indoles, have been investigated for their chemical and biological properties, and their enhanced electronic nature makes them relevant to materials science. chim.it The ability to easily functionalize the 6-amino group allows for the attachment of other moieties to tune the electronic and optical properties (e.g., absorption and emission wavelengths) or to promote self-assembly into ordered structures. Therefore, this compound and its derivatives represent a promising, yet underexplored, class of compounds for the development of novel organic electronic and optical materials.

Q & A

Q. What are the common synthetic routes for N-methyl-1H-indol-6-amine, and how are they optimized for yield and purity?

this compound is typically synthesized via indole functionalization strategies. Common methods include:

- Fischer indole synthesis : Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

- Transition-metal-catalyzed reactions : Palladium-mediated coupling to introduce the methyl group at the 6-position.

- Multi-component reactions : Efficient one-pot synthesis using aldehydes, ketones, and guanidine derivatives (as demonstrated in indole-related syntheses) .

Q. Optimization strategies :

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- 1H/13C NMR : Assign peaks based on indole ring protons (e.g., downfield shifts for NH and aromatic protons). Splitting patterns help confirm substitution positions .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of stereochemistry .

Q. Data interpretation guidelines :

- Cross-validate NMR assignments with computational tools (e.g., ChemDraw predictors).

- Adhere to IUPAC nomenclature and report melting points, retention factors, and spectral data in standardized formats .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound with target receptors?

Molecular docking studies (e.g., AutoDock Vina) are used to model ligand-receptor binding:

- Procedure :

Validation : Compare results with in vitro assays (e.g., IC50 values) to refine computational models.

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Contradictions may arise from bioavailability or metabolic stability issues. Mitigation strategies include:

Q. How should researchers design stability studies to assess nitrosamine formation risks in this compound?

Follow EMA and APIC guidelines for nitrosamine risk assessment:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to simulate degradation.

- Analytical monitoring : Use GC-MS or HPLC-MS to detect nitrosamine byproducts (e.g., NDMA).

- Supplier audits : Evaluate raw material quality via questionnaires covering synthesis pathways and contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.